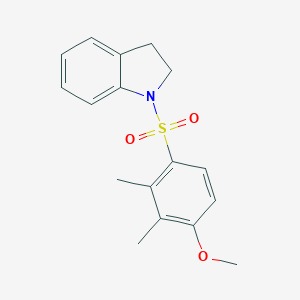![molecular formula C14H17BrN2O3S B224854 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)
1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a targeted therapy drug used to treat cancer.
Mécanisme D'action
The mechanism of action of 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole involves the inhibition of various signaling pathways that are involved in tumor growth and angiogenesis. This compound inhibits the activity of RAF kinase, which is a protein involved in the MAPK/ERK signaling pathway. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are proteins involved in the angiogenesis pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its mechanism of action. It has been found to inhibit the growth of cancer cells and prevent the formation of new blood vessels that supply nutrients to tumors. It also has anti-inflammatory properties and can reduce the production of cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments include its ability to selectively target cancer cells and inhibit their growth. It also has anti-angiogenic properties, which make it a potential candidate for the treatment of various cancers. The limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the research on 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Further research is also needed to understand the long-term effects of this compound on the body and to develop more effective and targeted therapies for cancer.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it a potential candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies.
Méthodes De Synthèse
The synthesis of 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole involves the reaction of 4-methyl-5-nitro-2-(propylthio)aniline with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of this compound, which is further purified and characterized.
Applications De Recherche Scientifique
1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole has various scientific research applications due to its unique properties. This compound has been extensively studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to tumors, thereby preventing their growth.
Propriétés
Formule moléculaire |
C14H17BrN2O3S |
|---|---|
Poids moléculaire |
373.27 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H17BrN2O3S/c1-4-5-14-16-6-7-17(14)21(18,19)13-9-11(15)10(2)8-12(13)20-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
PNKNGIDZHVTRGQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canonique |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)







![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)